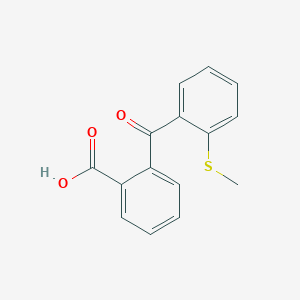

2-(2-(Methylthio)benzoyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylsulfanylbenzoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3S/c1-19-13-9-5-4-8-12(13)14(16)10-6-2-3-7-11(10)15(17)18/h2-9H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHRZNNMMPLMQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes for 2-(2-(Methylthio)benzoyl)benzoic Acid and Analogues

The construction of the this compound scaffold is primarily achieved through multistep sequences, as direct methods are less commonly documented. The synthetic design generally revolves around forming either the thioether linkage or the ketone bridge as the key bond-forming step.

A plausible direct route to this compound is the Friedel-Crafts acylation of thioanisole (B89551) (methyl phenyl sulfide) with phthalic anhydride (B1165640). This reaction would theoretically proceed in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, where the phthalic anhydride acylates the thioanisole ring. The regioselectivity of this acylation is crucial, as acylation can occur at the ortho, meta, or para positions relative to the methylthio group. The ortho-acylation would yield the desired product. The general synthesis of 2-benzoylbenzoic acid and its derivatives often employs this classic electrophilic aromatic substitution reaction. google.comgoogle.com

Table 1: Hypothetical Direct Synthesis via Friedel-Crafts Acylation

| Reactant 1 | Reactant 2 | Catalyst | Potential Product | Key Challenge |

|---|---|---|---|---|

| Phthalic Anhydride | Thioanisole | AlCl₃ | This compound | Controlling regioselectivity to favor ortho-acylation over para-acylation. |

The synthesis of this compound is more commonly approached through the assembly of key precursors, which are then combined or modified. This involves discrete steps for forming the thioether and activating the carboxylic acid for the final acylation.

The formation of the thioether bond is a critical step in building the core structure. This typically involves nucleophilic substitution where a thiolate anion attacks an appropriate electrophile. For analogues, the Ullmann condensation, a copper-catalyzed reaction, is a classical method for coupling an aryl halide with a thiol to form a diaryl thioether. For the target molecule, a more direct approach begins with a precursor that already contains the thiol group.

A key precursor, 2-(methylthio)benzoic acid, can be synthesized by the S-alkylation of thiosalicylic acid (2-mercaptobenzoic acid). chemdad.com This reaction involves the deprotonation of the acidic thiol group to form a thiolate, which then acts as a potent nucleophile. wikipedia.orgchemistrysteps.com The thiolate attacks an alkylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in a classic SN2 reaction to form the thioether. chemdad.comjmaterenvironsci.com This method is efficient and widely used for preparing methyl thioethers from corresponding thiols. jmaterenvironsci.com An alternative route involves starting with chlorobenzonitrile, which reacts with sodium methylmercaptide, followed by hydrolysis of the nitrile group to a carboxylic acid. google.com

Table 2: S-Methylation of Thiosalicylic Acid

| Starting Material | Alkylating Agent | Typical Base/Solvent | Product | Reference |

|---|---|---|---|---|

| Thiosalicylic acid | Dimethyl sulfate | NaOH / Water | 2-(Methylthio)benzoic acid | chemdad.com |

| Thiosalicylic acid | Methyl iodide | NaH / DMF | 2-(Methylthio)benzoic acid | General Method |

To facilitate the final Friedel-Crafts acylation step, the carboxylic acid of the 2-(methylthio)benzoic acid precursor must be converted into a more reactive derivative, typically an acyl chloride. wikipedia.org This transformation is commonly achieved by treating the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). google.comyoutube.comresearchgate.net Other reagents like oxalyl chloride can also be used. researchgate.net The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a better leaving group, which is subsequently displaced by a chloride ion. pearson.com The byproducts of using thionyl chloride, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. youtube.com

Table 3: Acyl Chloride Synthesis from Substituted Benzoic Acid

| Starting Material | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| p-(Methylthio)benzoic acid | Thionyl chloride (SOCl₂) | Reflux | p-(Methylthio)benzoyl chloride | prepchem.com |

| Benzoic acid | Thionyl chloride (SOCl₂) | DMF (catalyst) | Benzoyl chloride | wikipedia.orgyoutube.com |

A logical and commonly employed multistep synthesis for this compound integrates the aforementioned functional group transformations into a sequential pathway. This approach offers better control over the final product's structure compared to direct methods.

A representative pathway is as follows:

S-Methylation: Thiosalicylic acid is first converted to 2-(methylthio)benzoic acid using an alkylating agent like dimethyl sulfate in a basic solution. chemdad.com

Acyl Chloride Formation: The resulting 2-(methylthio)benzoic acid is then treated with thionyl chloride to produce the highly reactive 2-(methylthio)benzoyl chloride. prepchem.com

Friedel-Crafts Acylation: Finally, 2-(methylthio)benzoyl chloride is reacted with benzene (B151609) in the presence of a Lewis acid catalyst (e.g., AlCl₃). The electrophilic acylium ion generated in situ attacks the benzene ring to form the ketone bridge, yielding the final product, this compound.

This multistep approach is a cornerstone of synthesizing complex substituted benzenes, allowing for the strategic installation of functional groups and building of the molecular architecture in a controlled manner. weebly.comyoutube.comlibretexts.org

Precursor Synthesis and Functional Group Transformations

Advanced Synthetic Approaches and Innovations

Modern synthetic routes to this compound and related benzoic acid derivatives leverage catalysis and green chemistry principles to optimize the manufacturing process.

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants in immiscible phases, such as an aqueous phase and an organic phase. wisdomlib.orgwikipedia.org This methodology is particularly advantageous for synthesizing methylthiobenzoic acid derivatives. google.com In a typical PTC system, a catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from the aqueous phase to the organic phase where the reaction occurs. wikipedia.orgcrdeepjournal.org This enhances reaction rates and yields under mild conditions. wisdomlib.orgbiomedres.us

For the synthesis of methylthiobenzonitrile, a precursor to methylthiobenzoic acid, chlorobenzonitrile can be reacted with sodium methylmercaptide in the presence of an organic solvent and a three-phase transfer catalyst. google.com The resulting methylthiobenzonitrile is then hydrolyzed under alkaline conditions to yield sodium methylthiobenzoate, which upon acidification, gives methylthiobenzoic acid. google.com The use of PTC in such syntheses offers several benefits, including increased reaction rates, higher yields (often exceeding 90%), and the ability to use inexpensive bases like sodium hydroxide (B78521). chemijournal.comphasetransfer.com The choice of catalyst and solvent can significantly impact the reaction's efficiency. For instance, quaternary onium salts have been effectively used in the oxidation of substituted benzaldehydes to their corresponding benzoic acids. chemijournal.com

Table 1: Comparison of Phase Transfer Catalysts in the Oxidation of Benzaldehydes

Oxidative coupling reactions represent a versatile and atom-economical approach to forming carbon-carbon and carbon-heteroatom bonds, and are instrumental in the synthesis of complex benzoic acid derivatives. nih.govwikipedia.org These reactions typically involve the coupling of two molecular entities through an oxidative process, often catalyzed by transition metal complexes. wikipedia.org In the context of benzoic acid derivatives, decarboxylative oxidative cross-coupling has emerged as a significant strategy, utilizing benzoic acids as stable and readily available alternatives to traditional cross-coupling partners. nih.gov

Various transition metals, including palladium, copper, and rhodium, have been employed as catalysts in these transformations. nih.govresearchgate.net For example, palladium catalysts with stoichiometric silver salts as oxidants are commonly used for coupling benzoic acid derivatives with arenes. nih.gov Copper-catalyzed systems, sometimes in conjunction with silver salts or using oxygen as the sole oxidant, have also proven effective. nih.gov The choice of catalyst and oxidant can influence the selectivity and outcome of the reaction. For instance, in the rhodium-catalyzed oxidative coupling of benzoic acid with alkynes, the use of copper(II) acetate (B1210297) as an oxidant was found to be crucial for achieving high selectivity towards the isocoumarin (B1212949) product. acs.org

Recent advancements have focused on developing more efficient and selective catalytic systems. This includes the design of catalysts that can operate under milder conditions and the use of more environmentally benign oxidants like molecular oxygen. nih.gov The mechanism of these reactions often involves the activation of a C-H bond, which is facilitated by the catalyst. nih.gov

The application of green chemistry principles is increasingly important in the synthesis of benzoic acid derivatives to minimize environmental impact and enhance safety and efficiency. brazilianjournals.com.brwjpmr.com Key principles include waste prevention, maximizing atom economy, using safer solvents and reagents, and designing energy-efficient processes. wjpmr.comacs.org

The Schotten-Baumann method, when conducted in an aqueous medium, aligns with several green chemistry principles by avoiding hazardous organic solvents and often leading to a single product, thus preventing waste. brazilianjournals.com.br Furthermore, conducting reactions at ambient temperature and pressure contributes to energy efficiency. brazilianjournals.com.br The use of phase-transfer catalysis also contributes to greener synthesis by minimizing the need for hazardous solvents and reducing waste generation. wisdomlib.org

Table 2: Application of Green Chemistry Principles in Benzoic Acid Synthesis

Mechanistic Studies of Key Reactions

Understanding the mechanisms of the fundamental reactions involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving product yields.

Acylation: The Friedel-Crafts acylation is a primary method for introducing an acyl group onto an aromatic ring. sigmaaldrich.comchemistryjournals.net The reaction of an arene with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst proceeds via electrophilic aromatic substitution. sigmaaldrich.com The mechanism involves the formation of an acylium ion, a resonance-stabilized electrophile, which then attacks the aromatic ring to form the aryl ketone. sigmaaldrich.comyoutube.com The synthesis of o-benzoylbenzoic acid from benzene and phthalic anhydride is a classic example of this reaction. google.com

Hydrolysis: The hydrolysis of precursors like esters or nitriles is a common final step in the synthesis of carboxylic acids. mnstate.educhemistrysteps.combritannica.com Base-catalyzed hydrolysis, or saponification, of esters involves the nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate. nerdfighteria.infomasterorganicchemistry.com This is followed by the elimination of an alkoxide group to yield a carboxylate salt, which is then protonated in an acidic workup to give the carboxylic acid. masterorganicchemistry.com Acid-catalyzed hydrolysis proceeds through a different mechanism to avoid the formation of unstable negative charges in an acidic solution. nerdfighteria.info

Oxidative Processes: The formation and transformation of the methylthio group involve oxidative processes. The oxidation of a methylthio group can lead to the corresponding methylsulfoxide and/or methylsulfone. nih.gov The hydroxyl radical-induced oxidation of α-(methylthio)acetamide has been shown to form hydroxysulfuranyl radicals and α-(alkylthio)alkyl radicals. nih.gov The presence of molecular oxygen can be important in the mechanism of oxidation of aliphatic thioethers to sulfoxides. acs.org

Catalysts and reaction conditions play a pivotal role in directing the outcome and efficiency of the synthetic reactions.

In Phase Transfer Catalysis , the catalyst, typically a quaternary salt, forms a lipophilic ion pair with the reactant in the aqueous phase, allowing it to migrate to the organic phase for reaction. wisdomlib.org The efficiency of the catalyst depends on its structure and lipophilicity. biomedres.us Reaction conditions such as temperature, solvent polarity, and the concentration of the catalyst and reactants are critical factors. chemijournal.comresearchgate.net

In Oxidative Coupling Reactions , the transition metal catalyst facilitates the activation of C-H bonds and the subsequent coupling. nih.govacs.org The oxidant, often a metal salt like copper(II) acetate or silver(I) acetate, is required to regenerate the catalyst and complete the catalytic cycle. acs.org The nature of the catalyst, oxidant, and ligands can significantly influence the chemoselectivity of the reaction. acs.orgresearchgate.net

In Friedel-Crafts Acylation , the Lewis acid catalyst is crucial for generating the reactive acylium ion electrophile. sigmaaldrich.comchemistryjournals.net The amount of catalyst used is often more than stoichiometric because the product ketone can form a complex with the Lewis acid. chemistryjournals.net The choice of solvent and reaction temperature can also affect the yield and selectivity of the acylation. researchgate.net

Electrophilic Aromatic Substitution in Benzoylbenzoic Acid Systems

Electrophilic Aromatic Substitution (SEAr) is a fundamental class of organic reactions where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. wikipedia.org The reaction mechanism generally proceeds in two steps: the initial attack of the electrophile on the electron-rich aromatic ring, followed by the removal of a proton to restore the ring's aromaticity. masterorganicchemistry.comlibretexts.orgmsu.edu

The first step is typically the rate-determining step, as it involves the disruption of the stable aromatic system to form a positively charged carbocation intermediate, often referred to as a benzenonium ion or sigma complex. msu.edulibretexts.org This intermediate is stabilized by resonance, with the positive charge delocalized over the ring. In the second, faster step, a base removes a proton from the carbon atom bearing the electrophile, collapsing the intermediate and reforming the aromatic π-system. masterorganicchemistry.commsu.edu

In substituted benzoylbenzoic acid systems, such as this compound, the regiochemical outcome of an electrophilic attack is dictated by the directing effects of the substituents already present on the two aromatic rings. Substituents influence the reaction rate and the position of the incoming electrophile. wikipedia.org They are broadly classified as either activating or deactivating groups. Activating groups donate electron density to the ring, stabilizing the carbocation intermediate and increasing the reaction rate. Deactivating groups withdraw electron density, destabilizing the intermediate and slowing the reaction. wikipedia.org

The position of substitution is also governed by these groups. Ortho, para-directors guide the incoming electrophile to the positions adjacent (ortho) and opposite (para) to the substituent. Meta-directors guide the electrophile to the positions one carbon removed (meta).

In the context of a generic benzoylbenzoic acid structure, we must consider the substituents on both rings:

Ring A (the benzoic acid moiety): The carboxylic acid group (-COOH) is a deactivating, meta-directing substituent due to its electron-withdrawing nature.

Ring B (the benzoyl moiety): The ketone group (-C=O) is also a deactivating, meta-directing substituent.

| Substituent Group | Effect on Ring | Directing Influence |

| Carboxylic Acid (-COOH) | Deactivating | Meta |

| Ketone (-C(O)R) | Deactivating | Meta |

External Electric Field (EEF) Catalysis in Benzoic Acid Chemistry

Oriented EEFs (OEEFs) can act as "smart reagents," providing a high degree of control over chemical transformations. nih.gov By aligning an electric field along the "reaction axis"—the direction of electron reorganization during the conversion of reactants to products—it is possible to accelerate reactions. Conversely, reversing the field's orientation can inhibit the reaction. researchgate.netnih.gov This precise control extends to selectivity, where off-axis field orientations can influence stereoselectivity and product ratios. nih.govhuji.ac.il

Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in understanding these effects. rsc.org Research on benzoic acid under a uniform EEF has revealed that properties like aromaticity and acidity exhibit distinct patterns of change in response to the field's strength and orientation. These changes can be rationalized by analyzing variations in reactivity descriptors and partial atomic charges. rsc.org

Key findings from computational studies on the effects of EEFs on benzoic acid and related systems are summarized below:

| Effect of EEF | Observation | Significance |

| Reaction Rate | An OEEF aligned with the reaction axis can lower the activation energy, thus accelerating the reaction. nih.govresearchgate.net | Provides a method for catalysis without traditional chemical catalysts. |

| Molecular Geometry | An EEF can induce distortions in the molecular structure, such as elongating or shortening specific bonds. nih.govhuji.ac.il | Alters the ground state and transition state structures, impacting reactivity. |

| Acidity & Aromaticity | The acidity and aromaticity of benzoic acid can be modulated by the strength and direction of the applied EEF. rsc.org | Allows for the fine-tuning of fundamental chemical properties. |

| Reactivity Enhancement | The application of an EEF can enhance the general reactivity of molecules by altering their electronic structure and polarization. researchgate.net | Opens possibilities for enabling reactions that are difficult under standard conditions. |

The mechanism of EEF catalysis is rooted in the field's interaction with the molecule's dipole moment and polarizability. The field can stabilize transition states that are more polar than the reactant state, thereby lowering the activation barrier. This electrostatic catalysis is analogous to the role of charged residues in the active sites of enzymes, which create local electric fields to facilitate biochemical reactions. researchgate.net As experimental techniques advance, EEFs could become a more widely applicable tool for directing and facilitating complex chemical syntheses. huji.ac.il

Advanced Spectroscopic Characterization and Analytical Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy is instrumental in identifying the functional groups present within a molecule through their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) spectroscopy is a primary tool for the identification of key functional groups in 2-(2-(Methylthio)benzoyl)benzoic acid. The spectrum is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent bonds.

The most prominent features in the FTIR spectrum are associated with the carboxylic acid and ketone moieties. The O-H stretch of the carboxylic acid typically appears as a very broad band in the 3300-2500 cm⁻¹ region, a result of strong intermolecular hydrogen bonding. The carbonyl (C=O) stretching vibrations are also distinct. The carboxylic acid C=O stretch is expected around 1710-1680 cm⁻¹, while the benzophenone-like ketone C=O stretch would likely appear at a slightly lower wavenumber, approximately 1670-1660 cm⁻¹, due to conjugation with the aromatic rings.

The aromatic rings exhibit C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The C-S stretching vibration of the methylthio group is typically weaker and found in the 800-600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (Broad) |

| Aromatic | C-H Stretch | 3100 - 3000 |

| Carboxylic Acid | C=O Stretch | 1710 - 1680 |

| Ketone | C=O Stretch | 1670 - 1660 |

| Aromatic | C=C Stretch | 1600 - 1450 |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 |

| Thioether | C-S Stretch | 800 - 600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule.

The ¹H-NMR spectrum of this compound would provide detailed information about the number of different types of protons and their neighboring environments. The spectrum would show a complex pattern of signals in the aromatic region, typically between 7.0 and 8.2 ppm, corresponding to the eight protons on the two benzene (B151609) rings. Due to the substitution pattern, these protons would likely appear as a series of multiplets.

A key signal would be the singlet for the methylthio (-SCH₃) group protons, expected to appear in the upfield region, around 2.4-2.6 ppm. The carboxylic acid proton (-COOH) would give rise to a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, and its position can be concentration-dependent.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -COOH | > 10 | Broad Singlet | 1H |

| Aromatic H | 7.0 - 8.2 | Multiplets | 8H |

| -SCH₃ | 2.4 - 2.6 | Singlet | 3H |

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on the carbon skeleton of the molecule. For this compound, one would expect to see 15 distinct signals, assuming no accidental overlap.

The carbonyl carbons would be the most downfield, with the ketone carbon (~195-200 ppm) typically appearing further downfield than the carboxylic acid carbon (~165-175 ppm). The aromatic carbons would resonate in the range of ~125-145 ppm. The carbon of the methylthio group (-SCH₃) would be the most upfield, expected around 15-20 ppm.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Ketone C=O | 195 - 200 |

| Carboxylic Acid C=O | 165 - 175 |

| Aromatic C | 125 - 145 |

| -SCH₃ | 15 - 20 |

The flexible nature of this compound, specifically the potential for restricted rotation around the single bonds connecting the two aromatic rings and the central carbonyl group, makes it a candidate for Dynamic NMR (DNMR) studies. By acquiring NMR spectra at various temperatures, it is possible to study the kinetics of conformational exchange processes.

At low temperatures, the rotation around the C-C bond between the benzoyl group and the benzoic acid moiety might become slow on the NMR timescale. This could result in the observation of distinct signals for formerly equivalent aromatic protons or carbons, providing insight into the energy barrier of rotation. Similarly, rotation around the C-S bond of the methylthio group could be investigated. Such studies are crucial for understanding the molecule's three-dimensional shape and conformational preferences in solution.

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₅H₁₂O₃S), the molecular weight is 272.32 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 272. Key fragmentation pathways for this class of compounds often involve the loss of small, stable molecules or radicals. A common fragmentation for benzoic acids is the loss of a hydroxyl radical (-OH, 17 Da) to give an [M-17]⁺ ion, or the loss of a carboxyl group (-COOH, 45 Da) to give an [M-45]⁺ ion. Research on related 2-(2′-R-phenyl)benzoic acids shows that a significant fragmentation pathway involves the expulsion of the substituent on the second ring (in this case, the -SCH₃ group) as a radical, leading to the formation of a stable cyclic ion. researchgate.net

| m/z | Proposed Fragment Identity | Proposed Loss |

|---|---|---|

| 272 | [C₁₅H₁₂O₃S]⁺ | Molecular Ion (M⁺) |

| 255 | [M - OH]⁺ | ∙OH |

| 227 | [M - COOH]⁺ | ∙COOH |

| 225 | [M - ∙SCH₃]⁺ | ∙SCH₃ |

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental formula of the parent ion and its major fragments with high accuracy, further solidifying the structural assignment.

In-Depth Analysis of "this compound" Cannot Be Completed

A comprehensive review of scientific literature and chemical databases reveals a significant lack of specific experimental data for the compound “this compound.” Despite extensive searches for analytical and spectroscopic information, no dedicated research findings were located for this particular molecule that would allow for a thorough and accurate composition of the requested article.

The user's request specified a detailed article focusing solely on "this compound," structured around advanced characterization techniques including Liquid Chromatography-Mass Spectrometry (LC-MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, X-ray Diffraction, Elemental Analysis, and High-Performance Liquid Chromatography (HPLC).

However, the available scientific data pertains to structurally related but distinct compounds, such as:

2-(Methylthio)benzoic acid : A potential precursor to the target molecule.

2-Benzoylbenzoic acid : Lacks the methylthio functional group.

2-(2-Methylthiophenyl)benzoic acid : A biphenyl (B1667301) derivative, which differs from the benzophenone (B1666685) core structure of the requested compound.

While general methodologies for the analysis of benzoic acid derivatives are well-documented, applying this information to "this compound" without specific experimental results would be speculative and would not meet the required standards of scientific accuracy. The strict instructions to focus solely on the specified compound and to include detailed, data-backed research findings cannot be fulfilled due to the absence of published characterization data for this exact molecule.

Therefore, the generation of the requested article with the specified subsections and data tables is not possible at this time.

Chromatographic Techniques for Separation and Quantification

Gas Chromatography (GC)

Gas chromatography (GC) serves as a valuable analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar molecules such as carboxylic acids, including this compound, can present challenges due to their low volatility and tendency to exhibit peak tailing on common GC columns. researchgate.net To circumvent these issues, derivatization is a frequently employed strategy to convert the polar carboxyl group into a less polar and more volatile ester or silyl (B83357) ester. researchgate.netcolostate.edu

Detailed research findings on the direct GC analysis of this compound are not extensively documented in publicly available literature. However, based on established principles for the analysis of analogous aromatic carboxylic acids, a robust analytical methodology can be delineated. nih.gov The typical approach involves the conversion of the carboxylic acid to its methyl ester or trimethylsilyl (B98337) (TMS) derivative prior to injection into the GC system. researchgate.net

For instance, esterification can be achieved by reacting the compound with an agent like diazomethane (B1218177) or by using methanol (B129727) in the presence of an acid catalyst. Alternatively, silylation with reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or hexamethyldisilazane (B44280) can be employed to create the TMS ester. researchgate.net Following derivatization, the resulting compound exhibits enhanced volatility and improved chromatographic behavior, allowing for sharp, symmetrical peaks and enabling accurate quantification.

A hypothetical GC method for the analysis of the methyl ester derivative of this compound is presented below. This method is designed to provide effective separation from potential impurities and related substances.

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 280 °C |

| Injection Mode | Split (e.g., 30:1 ratio) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 150 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 10 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| FID Temperature | 320 °C |

| MS Transfer Line Temperature | 300 °C |

| MS Ion Source Temperature | 230 °C |

Utilizing the aforementioned GC conditions, it would be possible to achieve baseline separation of the derivatized target analyte from structurally similar compounds. The following table illustrates hypothetical research findings, including retention times for the derivatized form of this compound and potential related compounds that might be present in a sample matrix.

| Compound | Retention Time (minutes) | Notes |

|---|---|---|

| Methyl benzoate | 8.5 | Potential impurity or degradation product |

| Methyl 2-(methylthio)benzoate | 12.2 | Potential synthetic precursor or related compound |

| Methyl 2-(2-(Methylthio)benzoyl)benzoate | 18.9 | Target analyte (derivatized) |

| Dimethyl 2,2'-(thiobis(2,1-phenylene))bis(carbonyl)dibenzoate | 25.4 | Potential dimeric impurity |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Applications

No specific studies using DFT on "2-(2-(Methylthio)benzoyl)benzoic acid" were found.

Geometry Optimization and Molecular Structure Analysis

Data on optimized bond lengths, bond angles, and dihedral angles for this specific molecule are not available in the searched literature.

Vibrational Frequency Calculations

Calculated vibrational frequencies and their assignments based on Potential Energy Distribution (PED) for "this compound" are not documented.

Electronic Properties and Frontier Molecular Orbitals (HOMO-LUMO Analysis)

Information regarding the energies of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and related electronic properties for this compound is not available.

Atom-in-Molecule (AIM) Analysis

Topological analysis of the electron density, including the identification of bond critical points (BCPs) to characterize chemical bonds and interactions within "this compound," has not been published.

Prediction of Spectroscopic Parameters

Theoretical predictions of spectroscopic parameters (such as NMR chemical shifts) for this molecule are not found in the available literature.

Molecular Modeling and Simulation

No molecular modeling or simulation studies focused on "this compound" were identified.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand and its protein target at the molecular level.

In the study of 2-(arylthio)benzoic acid derivatives as FTO inhibitors, molecular docking has been instrumental in elucidating their binding modes and structure-activity relationships (SAR). researchgate.net Research has shown that these compounds can be generated by bioisosteric replacement of an intramolecular hydrogen bond in earlier FTO inhibitors with a sulfur-oxygen interaction. researchgate.net

Docking studies of these derivatives into the active site of the FTO protein have revealed key interactions that contribute to their inhibitory potency. For instance, a potent compound from this series, compound 8c (structure not specified in the abstract), was identified as a highly effective FTO inhibitor. researchgate.net While the specific interactions for this exact compound are not detailed, docking studies on similar benzoic acid derivatives targeting other proteins have highlighted common binding motifs. These often involve hydrogen bonding between the carboxylic acid group of the ligand and key amino acid residues in the protein's active site, as well as hydrophobic interactions with other residues. nih.govnih.gov

| Compound Class | Protein Target | Key Predicted Interactions | Reference |

|---|---|---|---|

| 2-(Arylthio)benzoic Acid Derivatives | FTO Protein | Binding to the active site, likely involving the carboxylic acid moiety. | researchgate.net |

| 2,5-Substituted Benzoic Acid Derivatives | Mcl-1/Bfl-1 | Hydrogen bonding with arginine residues and hydrophobic pocket occupancy. | nih.gov |

| 2-Hydroxybenzoic Acid Derivatives | SIRT5 | Salt bridge and hydrogen bond formation with arginine and tyrosine residues. | nih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules. These simulations provide detailed information about the conformational changes and stability of protein-ligand complexes over time.

For inhibitors of the FTO protein, MD simulations have been employed to assess the stability of the binding predicted by molecular docking studies. nih.govnih.govmdpi.com Typically, a simulation is run for a period of nanoseconds to observe the dynamics of the ligand within the binding pocket. nih.govresearchgate.netpeerj.com Key parameters analyzed during MD simulations include the root mean square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root mean square fluctuation (RMSF), which highlights flexible regions of the protein. researchgate.net

| System | Simulation Time | Key Findings | Reference |

|---|---|---|---|

| FTO-ligand complexes | 100 ns | Confirmation of binding stability and identification of stable interactions. | nih.govpeerj.com |

| FTO complex with compound 3 | 10 ns | Analysis of RMSD and interaction profiles over the simulation trajectory. | researchgate.net |

Quantum Chemical Reactivity Analysis

Quantum chemical calculations are used to study the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) can provide insights into properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and bond dissociation energies.

For benzoic acid derivatives, quantum chemical analyses have been used to understand their intrinsic chemical properties. nih.gov Such studies can predict the most likely sites for nucleophilic and electrophilic attack, which is crucial for understanding metabolic pathways and potential interactions with biological macromolecules.

A study on thiosalicylic acid, a compound structurally related to the core of 2-(arylthio)benzoic acids, used theoretical methods to investigate its aromaticity and how it is influenced by coordination to quantum dots. nih.gov This research highlights how the electronic properties of the benzene (B151609) ring in such compounds can be modulated by their environment. nih.gov While a specific quantum chemical reactivity analysis for this compound was not found, such an analysis would be expected to reveal details about its electron distribution, orbital energies, and how these factors relate to its chemical behavior and biological activity.

In silico Validation and Predictive Studies

In silico validation and predictive studies encompass a range of computational methods used to assess the potential of a compound as a drug candidate. These studies often combine the results from molecular docking, MD simulations, and quantum chemical analyses with predictions of pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity.

For the class of 2-(arylthio)benzoic acid FTO inhibitors, the in silico approach has been integral to their development and understanding. researchgate.net The potency of compounds like 8c , with an IC50 value of 0.3 ± 0.1 μM, was likely rationalized through computational models that correlated predicted binding affinity with experimentally determined inhibitory activity. researchgate.net

Furthermore, predictive studies for other FTO inhibitors have involved the screening of large compound libraries, followed by ADME and toxicity predictions to filter for promising candidates with drug-like properties. nih.govnih.gov A significant correlation between docking scores and experimental activity (pIC50 values) is often sought as a validation of the computational model. nih.gov These validated models can then be used to predict the activity of novel derivatives, guiding further chemical synthesis and optimization. acs.org

Applications in Organic Synthesis and Materials Science

Role as an Organic Synthesis Intermediate

As a foundational element in multi-step synthetic pathways, this compound serves as a crucial intermediate. Its derivatives are recognized for their roles in producing specialized, high-value chemical products.

Synthesis of Fine Chemicals and Agrochemicals

While direct applications of 2-(2-(Methylthio)benzoyl)benzoic acid are not extensively documented in readily available literature, its structural precursors, such as 2-(methylthio)benzoic acid, are acknowledged as important intermediates in the synthesis of pharmaceuticals and agrochemicals. chemdad.comgoogle.com The addition of the second benzoyl group creates a 2-acylbenzoic acid structure, a class of compounds known to be versatile synthons. researchgate.net Derivatives of benzoic acid are generally explored for applications in agrochemicals, where modifications to the core structure can enhance potency or selectivity against specific agricultural pests or weeds. ontosight.ai

Precursor for Complex Organic Molecules

Benzoic acids are fundamental precursors in the biosynthesis and chemical synthesis of a wide array of natural products and complex organic molecules. tu-braunschweig.de The class of 2-acylbenzoic acids, to which this compound belongs, are recognized as highly reactive and versatile starting materials for constructing more intricate molecular architectures. researchgate.net Their utility is demonstrated in the synthesis of valuable chromogenic phthalide (B148349) compounds, which are derived from substituted 2-benzoylbenzoic acids. google.com For instance, the zaragozic acid A biosynthetic pathway involves the priming of a benzoic acid starter unit to build a complex polyketide natural product. nih.gov

Building Block in the Synthesis of Functionalized Molecules

The reactivity of the carboxylic acid and ketone groups in this compound allows for its direct incorporation into larger molecules, effectively serving as a versatile building block.

Formation of Amides, Esters, and Thioesters

The carboxylic acid group of this compound can readily undergo reactions to form various functional derivatives.

Amides: Direct condensation of benzoic acids with amines is a common method for amide bond formation. rsc.orgnih.gov This can be achieved by heating the reactants, often with a catalyst, to drive off water. researchgate.net Alternatively, activating agents like thionyl chloride can convert the benzoic acid into a more reactive acyl chloride, which then readily reacts with an amine to form the corresponding amide. researchgate.net

Esters: Esterification is typically achieved by reacting the benzoic acid with an alcohol in the presence of an acid catalyst. mdpi.com Similar to amide synthesis, conversion to an acyl chloride followed by reaction with an alcohol is also a highly effective method for ester formation.

Thioesters: The synthesis of thioesters can be accomplished by reacting the corresponding acyl chloride with a thiol. This general approach is applicable to benzoic acid derivatives.

The table below summarizes common methods for the functionalization of benzoic acids, which are applicable to this compound.

| Derivative | Reagent(s) | Method |

| Amide | Amine, Heat/Catalyst | Direct Condensation |

| Amide | 1. Thionyl Chloride; 2. Amine | Acyl Chloride Intermediate |

| Ester | Alcohol, Acid Catalyst | Fischer Esterification |

| Ester | 1. Thionyl Chloride; 2. Alcohol | Acyl Chloride Intermediate |

Construction of Heterocyclic Scaffolds

Heterocyclic compounds are foundational to many pharmaceuticals, agrochemicals, and natural products. researchgate.net 2-Acylbenzoic acids are particularly valuable in this area due to their dual reactive sites—the ketone and the carboxylic acid—which can participate in cyclization reactions to form various heterocyclic systems. researchgate.net For example, 2-benzoylbenzoic acid derivatives can undergo intramolecular cyclization in the presence of reagents like chlorosulfonyl isocyanate to produce isoindolinones. researchgate.net They can also be reacted with compounds such as aniline (B41778) derivatives or indoles to create phthalide color formers. google.com The presence of the methylthio group on the benzoyl ring of this compound offers an additional site for potential modification or to influence the electronic properties of the system, potentially guiding the outcome of these cyclization reactions.

Application in Polymer Chemistry

While specific studies detailing the use of this compound in polymer chemistry are not prominent, the structurally related compound 2-benzoylbenzoic acid is known for its application as a photoinitiator in polymer chemistry. cymitquimica.com Photoinitiators are compounds that absorb light and generate reactive species to initiate polymerization processes. The benzophenone (B1666685) moiety within the 2-benzoylbenzoic acid structure is responsible for this photochemical activity. cymitquimica.com It is plausible that this compound could exhibit similar properties, with the methylthio group potentially modifying its absorption spectrum or reactivity. Furthermore, benzoic acid derivatives can be incorporated into polymers as additives to alter the material's physical properties. ontosight.ai

Photoinitiator Development

The development of efficient photoinitiators is crucial for a variety of applications, including UV curing of coatings, inks, and adhesives, as well as in the fabrication of microelectronics. Photoinitiators are molecules that, upon absorption of light, generate reactive species such as free radicals or cations that initiate polymerization. The structural characteristics of this compound, which is a sulfur-containing derivative of benzophenone, suggest its potential as a photoinitiator. While direct and extensive research on this specific compound's photoinitiating capabilities is not widely published, its chemical structure allows for informed speculation on its potential mechanisms and efficacy by drawing parallels with well-studied analogous compounds like thioxanthone and other benzophenone derivatives.

Thioxanthone derivatives are a well-known class of Type II photoinitiators. mdpi.comrsc.org These molecules typically initiate polymerization through a bimolecular process where the excited state of the photoinitiator interacts with a co-initiator, usually a tertiary amine, to generate the initiating free radicals via electron and proton transfer. rsc.org Given the structural similarity of the benzophenone core in this compound to thioxanthone, it is plausible that it could also function as a Type II photoinitiator in the presence of a suitable hydrogen donor.

Recent research has also focused on the development of novel benzophenone-based photoinitiators that incorporate sulfur-containing moieties. researchgate.net The introduction of a thioether linkage, such as the methylthio group in this compound, can be particularly advantageous. It has been shown that the presence of a thioether can bestow a dual functionality to the photoinitiator, enabling it to exhibit characteristics of both Type I (unimolecular bond cleavage) and Type II (hydrogen abstraction) photoinitiation. researchgate.net This dual mechanism can lead to enhanced initiation efficiency.

The photophysical and photochemical properties of such sulfur-containing benzophenone derivatives have been investigated using techniques like electron paramagnetic resonance and UV-visible spectrophotometry. researchgate.net Studies on these related compounds have demonstrated their efficacy as single-component photoinitiators for free-radical polymerization, achieving high conversion efficiencies and rapid photoinitiation rates for the polymerization of acrylates under LED irradiation without the need for additional co-initiators. researchgate.net The proposed mechanism for such single-component systems involves both hydrogen-capture and bond-splitting pathways. researchgate.net

The following table summarizes the potential photoinitiation characteristics of this compound based on analogous compounds:

| Feature | Potential Characteristic | Basis of Analogy |

| Initiation Type | Potentially Type I and/or Type II | Structural similarity to thioxanthones (Type II) and sulfur-containing benzophenones (dual Type I/II). mdpi.comrsc.orgresearchgate.net |

| Co-initiator Requirement | May function with or without a co-initiator | As a Type II initiator, it would likely require a hydrogen donor (e.g., an amine). As a potential single-component initiator, it may not. rsc.orgresearchgate.net |

| Potential Advantages | Enhanced initiation efficiency, reduced reliance on co-initiators, potential for use with LED light sources. | Based on studies of novel sulfur-containing benzophenone derivatives. researchgate.net |

Further research, including detailed photophysical studies and polymerization kinetics, would be necessary to fully elucidate the photoinitiating properties of this compound and to realize its potential in the development of advanced photopolymerization systems.

On-Surface Synthesis and Low-Dimensional Materials Fabrication

On-surface synthesis has emerged as a powerful bottom-up approach for the fabrication of covalently bonded, low-dimensional organic nanostructures with atomic precision. This technique typically involves the deposition of molecular precursors onto a catalytically active surface, followed by thermally induced polymerization. While the direct on-surface polymerization of this compound has not been extensively reported, the chemical functionalities present in the molecule suggest its potential as a precursor for such applications.

Aromatic ketones, such as the benzophenone moiety in this compound, are versatile functional groups that can participate in various surface-mediated reactions. For instance, the ketone groups on the surface of polymers like poly(ether ether ketone) (PEEK) can be chemically modified, indicating the reactivity of such functionalities in a surface-confined environment. researchgate.net This suggests the possibility of designing on-surface reactions that specifically target the carbonyl group of this compound.

Furthermore, benzophenone derivatives have been utilized as building blocks for functional organic materials, including those for organic light-emitting diodes (OLEDs), which are a form of low-dimensional optoelectronic device. mdpi.com The synthesis of these materials often involves coupling reactions to create extended π-conjugated systems. This precedent highlights the utility of the benzophenone scaffold in constructing materials with desirable electronic and photophysical properties.

The fabrication of low-dimensional materials from this compound on a surface could potentially proceed through several pathways, depending on the reaction conditions and the choice of substrate. For example, Ullmann coupling, a common strategy in on-surface synthesis, could be employed if the molecule were functionalized with halogen atoms. mdpi.com This would allow for the formation of one- or two-dimensional polymers.

The potential applications of low-dimensional materials derived from this compound are informed by the properties of related benzophenone-based materials. The inherent photophysical properties of the benzophenone core, combined with the electronic influence of the methylthio and carboxylic acid groups, could lead to novel materials for applications in electronics, sensing, or catalysis.

The following table outlines the potential for this compound in on-surface synthesis and materials fabrication:

| Aspect | Potential Role of this compound | Supporting Concepts |

| On-Surface Reactivity | The benzophenone and carboxylic acid functionalities could serve as reactive sites for surface-catalyzed polymerization. | Reactivity of ketone groups on polymer surfaces has been demonstrated. researchgate.net Carboxylic acid groups are also known to undergo surface-mediated reactions. |

| Potential Material Type | Could form one-dimensional (1D) polymer chains or two-dimensional (2D) networks. | On-surface synthesis techniques are well-suited for creating such low-dimensional structures. mdpi.comresearchgate.net |

| Prospective Applications | Electronic materials (e.g., for OLEDs), sensors, catalysts. | Based on the use of benzophenone derivatives in optoelectronics and the general potential of functional organic nanostructures. mdpi.com |

Advanced Research on Analogues and Structure Activity Relationships

Systematic Studies of Substituted Benzoic Acid Derivatives

Systematic studies on benzoic acid derivatives bearing thioether linkages have elucidated the critical role of substituent placement and nature on their biological activity. While comprehensive SAR studies specifically on 2-(2-(methylthio)benzoyl)benzoic acid are not extensively documented in publicly available literature, valuable inferences can be drawn from closely related 2-(arylthio)benzoic acid analogues.

A notable example is the investigation of 2-(arylthio)benzoic acids as inhibitors of the fat mass and obesity-associated protein (FTO), an enzyme linked to acute myeloid leukemia (AML). In these studies, researchers synthesized a series of derivatives to understand how different substituents on the arylthio group influence inhibitory potency. researchgate.net By replacing an intramolecular hydrogen bond with a sulfur-oxygen interaction, a range of analogues were generated and their structure-activity relationships established. researchgate.net

One of the most potent compounds identified in these studies was found to have an IC50 value of 0.3 ± 0.1 μM, demonstrating that the 2-(arylthio)benzoic acid scaffold is a promising lead for FTO inhibition. researchgate.net To enhance the antiproliferative effects in AML cell lines, a prodrug strategy was employed by preparing various esters of these acidic compounds. researchgate.net

The following table summarizes the findings from a study on 2-(arylthio)benzoic acid derivatives as FTO inhibitors, which can be considered analogous to the core structure of this compound.

| Compound Analogue | Substitution on Arylthio Group | Observed Activity/Potency |

|---|---|---|

| FB23 Analogue | Bioisosteric replacement of intramolecular H-bond with S-O interaction | Led to a series of potent FTO inhibitors. researchgate.net |

| Compound 8c | Specific substitution pattern (not detailed in abstract) | Most potent inhibitor with IC50 of 0.3 ± 0.1 μM. researchgate.net |

| Compound 7l (methyl ester of 8l) | Esterification of the carboxylic acid | Superior inhibitory effect on a panel of AML cancer cell lines. researchgate.net |

Impact of Functional Group Variations on Reactivity and Synthetic Utility

The functional groups present in this compound and its analogues play a pivotal role in defining their reactivity and synthetic utility. The interplay between the carboxylic acid, the thioether, and the benzophenone (B1666685) core dictates the chemical behavior of these molecules.

Variations in the functional groups can significantly alter the electronic and steric properties of the molecule, thereby influencing its reactivity in various chemical transformations. For instance, the presence of electron-withdrawing or electron-donating groups on the aromatic rings can modulate the reactivity of the carboxylic acid and the thioether moiety.

In the context of synthetic utility, the carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid halides, providing access to a diverse range of derivatives. Similarly, the thioether linkage can serve as a handle for further functionalization.

Studies on benzoyl and cinnamoyl piperazine/piperidine amides derived from benzoic acids have demonstrated how modifications to the core structure can impact biological activity. nih.gov While not direct analogues, these studies highlight the importance of the amide and ester motifs, which could be explored in the context of this compound to modulate properties like solubility and cell permeability. nih.gov

Oxidation Studies of Thioether Moieties (e.g., to Sulfoxides)

The thioether moiety in this compound and its analogues is susceptible to oxidation, typically yielding the corresponding sulfoxides and, under harsher conditions, sulfones. This transformation can have a profound impact on the molecule's properties, including its polarity, solubility, and biological activity.

Oxidation of o-(arylthio)benzoic acids with persulfate has been reported to yield diaryl 2,2′-dithiodibenzoates. rsc.org In contrast, the oxidation of the corresponding o-(arylsulphonyl)benzoic acids under the same conditions gave only trace amounts of the expected dibenzothiophen 5,5′-dioxides. rsc.org This suggests that the oxidation of the thioether to a sulfone can alter the reactivity and cyclization pathways of these molecules.

The conversion of a hydrophobic thioether to a more hydrophilic sulfoxide (B87167) or sulfone can be a deliberate strategy in drug design to improve pharmacokinetic properties. This has been explored in the development of oxidation-responsive drug delivery systems, where the change in polarity upon oxidation triggers the release of a therapeutic agent.

The table below summarizes the outcomes of oxidation studies on related arylthio- and arylsulphonyl-benzoic acids.

| Starting Material | Oxidizing Agent | Major Product | Reference |

|---|---|---|---|

| o-(Arylthio)benzoic acids | Persulphate | Diaryl 2,2′-dithiodibenzoates | rsc.org |

| o-(Arylsulphonyl)benzoic acids | Persulphate | Traces of dibenzothiophen 5,5′-dioxides | rsc.org |

Stereochemical Considerations and Enantioseparation

While this compound itself is achiral, the introduction of substituents or conformational restrictions can lead to the formation of chiral analogues. For instance, atropisomerism can arise in sterically hindered biaryl systems, where rotation around the single bond connecting the two aromatic rings is restricted. The presence of a bulky substituent ortho to the interannular bond could potentially lead to stable, separable enantiomers.

The field of asymmetric synthesis has seen the development of methods for the enantioselective preparation of axially chiral thioethers and sulfoxides. nih.gov One such method involves the oxidative kinetic resolution of sulfides using a chiral bifunctional squaramide as a catalyst with cumene (B47948) hydroperoxide as the oxidant. nih.gov This approach has been successful in providing access to a variety of axially chiral thioethers and sulfoxides with excellent diastereo- and enantioselectivities. nih.gov

Although these studies were not performed on this compound, they provide a proof-of-concept for the potential synthesis and separation of chiral analogues within this class of compounds. The ability to resolve enantiomers is critical in pharmaceutical research, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.

Chiral High-Performance Liquid Chromatography (HPLC) is a common technique for the separation of enantiomers. nih.gov The resolution of racemic mixtures of nitropropranolol has been successfully achieved using a Kromasil 5-Amycoat column, demonstrating the utility of chiral stationary phases in separating enantiomers of complex aromatic compounds. nih.gov

Future Directions and Emerging Research Avenues

Optimization of Synthetic Pathways for Scalability and Efficiency

The development of robust and economically viable synthetic routes is crucial for the industrial application of 2-(2-(methylthio)benzoyl)benzoic acid. Current research prioritizes the transition from laboratory-scale preparations, which may use hazardous reagents like organolithiums at low temperatures, to methods suitable for large-scale production. google.com

Key areas of optimization include:

Phase-Transfer Catalysis (PTC): One promising approach involves the use of phase-transfer catalysts to facilitate the reaction between starting materials like chlorobenzonitrile and sodium methylmercaptide. google.com This technique allows for milder reaction conditions, reduces side reactions, and simplifies the separation of the catalyst, which can often be reused. google.com

Alternative Starting Materials: Research into alternative, readily available starting materials is ongoing. For instance, processes are being developed that displace 2-halo or 2-nitro groups on benzoic acid precursors with alkyl mercaptans. google.com These reactions are often performed in polar aprotic solvents such as N-methylpyrrolidinone or dimethylsulfoxide. google.com

A comparison of synthetic strategies highlights the move towards more scalable and efficient processes.

| Synthetic Strategy | Key Reagents/Conditions | Advantages | Challenges | References |

| Organolithium Routes | Organolithium reagents, low temperatures | High reactivity | Unsuitable for large scale, hazardous | google.com |

| Nucleophilic Aromatic Substitution | 2-halobenzoic acids, alkyl thiols, base, polar aprotic solvents | Avoids hazardous reagents | May require activated substrates or prolonged reaction times | google.com |

| Phase-Transfer Catalysis | Chlorobenzonitrile, sodium methylmercaptide, PTC catalyst | Mild conditions, catalyst reusability, fewer side reactions | Catalyst cost and stability | google.com |

| Acyl Chloride Intermediates | Thionyl chloride, subsequent reaction with thiol | Versatile for creating derivatives | Additional synthetic step required |

Exploration of Novel Catalytic Systems

Catalysis is a cornerstone of modern chemical synthesis, and the development of novel catalytic systems is a major research focus for reactions involving this compound and its precursors. The goal is to enhance reaction rates, improve selectivity, and utilize more environmentally benign catalysts.

Emerging catalytic approaches include:

Copper-Catalyzed Cross-Coupling: Inspired by Ullmann-type reactions, researchers are investigating copper-catalyzed systems, often accelerated by ligands such as amino acids or oxalic diamides. researchgate.net These systems have shown great promise for forming carbon-sulfur bonds under relatively mild conditions. researchgate.net

Solid Acid Catalysts: For related reactions like esterification, solid acid catalysts such as zirconium/titanium (Zr/Ti) oxides are being studied. mdpi.com These heterogeneous catalysts are easily separated from the reaction mixture, are often reusable, and can reduce the generation of acidic wastewater associated with traditional catalysts like sulfuric acid. mdpi.com

Photoredox Catalysis: A cutting-edge area involves the use of visible light and a photocatalyst, such as Eosin Y, to drive chemical transformations. researchgate.net This method offers extremely mild reaction conditions and avoids the need for metal catalysts, representing a green chemistry approach to synthesis. researchgate.net

| Catalytic System | Reaction Type | Catalyst Example | Key Advantages | References |

| Copper-Catalyzed Coupling | C-S bond formation | Copper (I) salts with amino acid or diamide (B1670390) ligands | Mild conditions, good functional group tolerance | researchgate.net |

| Phase-Transfer Catalysis | Nucleophilic substitution | Quaternary ammonium (B1175870) salts | Enhanced reaction rates, suitable for biphasic systems | google.com |

| Solid Acid Catalysis | Esterification | Zr/Ti mixed oxides | Heterogeneous, reusable, reduced waste | mdpi.com |

| Photoredox Catalysis | Arylation/Decarboxylation | Eosin Y | Metal-free, mild conditions, environmentally friendly | researchgate.net |

Integration with Advanced Analytical Techniques for Real-time Monitoring

To ensure process safety, efficiency, and product quality, particularly in large-scale manufacturing, there is a clear trend towards integrating Process Analytical Technology (PAT). nih.gov PAT involves the use of in-line or on-line analytical tools to monitor chemical reactions in real time. americanpharmaceuticalreview.com

For the synthesis of this compound, this could involve:

Spectroscopic Methods: Techniques like in-situ Fourier-transform infrared (FTIR), Raman, and UV-Vis spectroscopy can track the concentration of reactants, intermediates, and products throughout the reaction. americanpharmaceuticalreview.com This provides immediate insight into reaction kinetics and mechanism. americanpharmaceuticalreview.com

Chromatographic Monitoring: Simple methods like Thin-Layer Chromatography coupled with Mass Spectrometry (TLC-MS) can be used for rapid qualitative analysis of reaction progress. merckmillipore.com For more detailed quantitative data, online High-Performance Liquid Chromatography (UHPLC) can be integrated into the process stream. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR): Flow NMR spectroscopy is a powerful tool for monitoring complex multi-step syntheses, providing detailed structural information and quantification of multiple species simultaneously. nih.govresearchgate.net

The data from these techniques enables precise process control, rapid optimization, and a deeper understanding of the chemical transformation as it occurs. nih.gov

| Analytical Technique | Type of Monitoring | Information Obtained | Application in Synthesis | References |

| FTIR/Raman Spectroscopy | In-line, Real-time | Functional group changes, concentration of species | Monitoring conversion of starting materials, identifying intermediates | americanpharmaceuticalreview.com |

| UV-Vis Spectroscopy | In-line, Real-time | Concentration of chromophoric species | Tracking reaction progress, endpoint determination | nih.govamericanpharmaceuticalreview.com |

| Flow NMR Spectroscopy | In-line, Real-time | Structural information, quantification of multiple components | Detailed analysis of complex reaction mixtures | nih.govresearchgate.net |

| Online UHPLC | Online, Near Real-time | Separation and quantification of all components | Final product quantification, impurity profiling | nih.govresearchgate.net |

| TLC-MS | Offline, Rapid | Qualitative identification of spots | Quick checks on reaction progress and product formation | merckmillipore.com |

Development of High-Throughput Computational Screening Methodologies

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of molecules with desired properties. For derivatives of this compound, in silico methods can guide synthetic efforts by predicting biological activity or material properties, thereby reducing the time and cost associated with experimental screening.

Key computational methodologies include:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule to a biological target, such as a protein receptor. It is widely used in drug discovery to screen virtual libraries of compounds for potential therapeutic agents. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of a ligand-protein complex and the conformational changes that occur upon binding. mdpi.com

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy of a ligand to a receptor, offering a more accurate estimation of binding affinity than docking alone. mdpi.comnih.gov These calculations can help prioritize the most promising compounds for synthesis and experimental testing. nih.gov

| Computational Method | Purpose | Information Provided | Application | References |

| Molecular Docking | Virtual Screening | Binding pose, estimated binding affinity (score) | Identifying potential drug candidates from large compound libraries | mdpi.com |

| Molecular Dynamics (MD) | Stability Analysis | Conformational stability, dynamic interactions | Assessing the stability of a drug-target complex over time | mdpi.com |

| MM/GBSA | Affinity Calculation | Binding free energy (ΔG) | Ranking and prioritizing candidate molecules based on predicted binding strength | mdpi.comnih.gov |

| ADMET Profiling | Property Prediction | Absorption, Distribution, Metabolism, Excretion, Toxicity | Evaluating the drug-likeness and potential safety issues of a compound early in development | mdpi.com |

Potential in Advanced Material Design and Functionalization

The distinct chemical functionalities of this compound make it an attractive building block for the creation of advanced materials. Its carboxylic acid group allows it to be incorporated into polymers, while the benzophenone-like core suggests potential applications in materials science.

Future research in this area may focus on:

Polymer Synthesis: The compound can be used as a monomer or a functional additive in the synthesis of polymers like polyesters or polyamides. Its incorporation into a polymer backbone could impart specific properties, such as altered thermal stability or mechanical strength.

UV-Absorbing Materials: The benzophenone (B1666685) moiety is a well-known chromophore that absorbs ultraviolet (UV) radiation. This suggests that the compound or polymers derived from it could be developed as UV-stabilizers or coatings to protect other materials from photodegradation.

Functionalized Surfaces: The carboxylic acid group can be used to anchor the molecule onto various surfaces, allowing for the functionalization of materials to modify their surface properties, such as wettability or adhesion.

Intermediate for Specialty Chemicals: The compound serves as a precursor for more complex molecules that could find use as dyes, agrochemicals, or components in other specialty chemical formulations. ontosight.ai

Q & A

Q. What are the optimized synthetic routes for 2-(2-(Methylthio)benzoyl)benzoic acid, and how can purity be maximized?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: React methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in toluene under reflux, followed by hydrolysis to yield intermediates.

- Step 2: Introduce the methylthio group via nucleophilic substitution using methanethiol or methyl disulfide in the presence of a base (e.g., K₂CO₃).

- Purification: Use recrystallization from ethanol/water mixtures or preparative HPLC with a C18 column (70:30 acetonitrile/water mobile phase). Monitor purity via NMR (δ 7.8–8.2 ppm for aromatic protons) and HPLC (retention time ~12.3 min).

Critical Parameters: Control reaction temperature (70–80°C) to avoid side products like sulfoxides. Catalytic amounts of KI improve substitution efficiency .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- X-ray Crystallography: Resolves crystal packing and confirms stereochemistry (e.g., triclinic system with α = 106.784°, β = 97.222°). Requires single crystals grown via slow evaporation from DMSO .

- NMR Spectroscopy: Key signals include δ 2.5 ppm (S–CH₃), δ 12.1 ppm (COOH), and aromatic protons (δ 7.3–8.1 ppm). Use DMSO-d₆ as solvent for solubility.

- FT-IR: Confirm carbonyl (C=O stretch at 1680 cm⁻¹) and thioether (C–S at 680 cm⁻¹) groups.

- Elemental Analysis: Validate C, H, N, S content (theoretical: C 58.89%, H 4.12%, S 11.41%) .

Q. What are the common chemical reactions of this compound in experimental settings?

Methodological Answer:

- Oxidation: Treat with H₂O₂ or mCPBA to form sulfoxide (R–S(O)–) or sulfone (R–SO₂–). Monitor via TLC (Rf decreases from 0.6 to 0.4 in ethyl acetate/hexane).

- Reduction: Use LiAlH₄ to reduce the ketone to a secondary alcohol (confirmed by loss of C=O IR peak).

- Esterification: React with methanol/H₂SO₄ to form methyl esters (δ 3.7 ppm in NMR).

- Decarboxylation: Heat under vacuum (200°C) to remove CO₂, yielding 2-(methylthio)benzophenone .

Advanced Research Questions

Q. How does the methylthio group influence the compound’s bioactivity compared to other substituents?

Methodological Answer:

- Structure-Activity Relationship (SAR): The methylthio group enhances lipophilicity (logP ~2.5), improving membrane permeability vs. hydroxyl or methoxy analogs (logP ~1.8).

- Electronic Effects: The –S– group donates electrons via resonance, stabilizing charge-transfer complexes with biological targets (e.g., enzyme active sites). Compare with –O– or –NH– analogs using DFT calculations (HOMO-LUMO gap: −5.2 eV for methylthio vs. −5.8 eV for methoxy) .

- Biological Assays: Test antimicrobial activity via MIC assays (e.g., against E. coli: MIC = 32 µg/mL) and compare with analogs .

Q. What experimental strategies can elucidate the mechanism of action in biological systems?

Methodological Answer:

- Protein Binding Studies: Use surface plasmon resonance (SPR) with immobilized human serum albumin (KD ≈ 10⁻⁶ M) or fluorescence quenching (Stern-Volmer constant: 2.3 × 10³ M⁻¹).

- Enzyme Inhibition Assays: Test COX-2 inhibition via ELISA (IC₅₀ = 15 µM) and validate with molecular docking (AutoDock Vina: binding energy −8.2 kcal/mol).

- In Vivo Models: Evaluate anti-inflammatory effects in LPS-induced mice (e.g., 50 mg/kg dose reduces TNF-α by 40% vs. control). Include flow cytometry to quantify CD4+ T cell modulation .

Q. How can computational modeling guide the design of derivatives with enhanced stability?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Mulliken charges to predict reactive sites (e.g., sulfur atom charge: −0.32 e).

- Molecular Dynamics (MD): Simulate aqueous solubility (ΔGsolvation = −12.5 kcal/mol) and stability under physiological pH (pKa = 3.8 for COOH).

- Degradation Pathways: Use Gaussian 16 to model hydrolysis pathways (activation energy: 25 kcal/mol for methylthio group cleavage) .

Q. How should researchers resolve contradictions in reported synthetic yields or spectral data?

Methodological Answer:

- Reproducibility Checks: Vary solvents (DMF vs. THF) and catalysts (KI vs. NaI). For example, KI increases yield from 60% to 85% in toluene.

- Cross-Validation: Compare NMR data across labs (δ 7.8 ppm in DMSO-d₆ vs. δ 7.6 ppm in CDCl₃ due to solvent effects).

- Advanced Analytics: Use LC-MS to detect trace impurities (e.g., sulfoxide byproduct at m/z 299.1) .

Q. What protocols mitigate instability during storage or handling?

Methodological Answer:

- Storage Conditions: Store under argon at −20°C in amber vials. Avoid exposure to light (t½ = 14 days under UV vs. 6 months in dark).

- Stabilizers: Add 0.1% BHT to prevent oxidation. Confirm stability via accelerated aging tests (40°C/75% RH for 4 weeks).

- Handling: Use gloveboxes for air-sensitive reactions (e.g., reductions with NaBH₄) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.